N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound features a unique heterocyclic structure that combines elements of pyrrole and pyrazine. Its synthesis typically involves multi-step reactions that incorporate various functional groups, enhancing its biological activity. The molecular formula is C17H18N4O, and it has been characterized using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have shown that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity . This suggests that the dihydropyrrolo structure may contribute to the inhibition of cancer cell proliferation.
Table 1: Cytotoxicity Data of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Pyrrolo[1,2-a]pyrazine derivative A | MDA-MB-231 | 27.6 |
Pyrrolo[1,2-a]pyrazine derivative B | HeLa | 32.5 |
N-(2-methoxyphenyl)-1-(pyridin-4-yl) | A549 | 29.0 |
Neuropharmacological Effects
The compound has also been investigated for its effects on the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. Research indicates that compounds with similar structures can act as positive allosteric modulators of NMDARs, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The presence of electron-withdrawing groups in related compounds enhances their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Neuroprotection : By modulating NMDAR activity, these compounds may help restore normal synaptic function in conditions characterized by excitotoxicity.
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[1,2-a]pyrazine derivatives for their anti-inflammatory and anticancer properties. These studies highlighted the structure-activity relationships (SAR) that inform how modifications to the core structure can enhance or diminish biological efficacy. In particular, substituents on the aromatic rings were found to significantly affect both potency and selectivity against cancer cell lines.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-7-3-2-5-16(18)22-20(25)24-14-13-23-12-4-6-17(23)19(24)15-8-10-21-11-9-15/h2-12,19H,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYORTVDNFDIPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.